N-(2,5-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Overview
Description
N-(2,5-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is a synthetic organic compound characterized by its unique structure, which includes an isoxazole ring substituted with ethyl and methyl groups, and a carboxamide group attached to a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. For instance, 3-ethyl-5-methylisoxazole can be prepared by reacting ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Attachment of the Carboxamide Group: The carboxamide group can be introduced by reacting the isoxazole derivative with an appropriate amine. In this case, 2,5-dimethoxyaniline can be used to form the desired carboxamide linkage.
Final Product Formation: The final step involves the coupling of the isoxazole derivative with the 2,5-dimethoxyaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the dimethoxyphenyl ring, allowing for further functionalization with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring and dimethoxyphenyl moiety can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)-3-methyl-4-isoxazolecarboxamide: Similar structure but lacks the ethyl group, which may affect its chemical and biological properties.
N-(2,5-dimethoxyphenyl)-4-isoxazolecarboxamide: Lacks both the ethyl and methyl groups, potentially resulting in different reactivity and applications.
Uniqueness
This detailed overview provides a comprehensive understanding of N-(2,5-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-5-11-14(9(2)21-17-11)15(18)16-12-8-10(19-3)6-7-13(12)20-4/h6-8H,5H2,1-4H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLGJLYZUMRSOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C=CC(=C2)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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